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Cat. No.: B15175225 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery,

particularly in oncology. The pyrido-pyridazinone scaffold has emerged as a promising chemical

starting point for the development of potent inhibitors targeting the FER tyrosine kinase, a non-

receptor tyrosine kinase implicated in cell migration, adhesion, and cancer progression.[1][2]

This guide provides a comparative analysis of the specificity of representative pyrido-

pyridazinone compounds against the human kinome, offering insights into their potential as

therapeutic agents and research tools. The data presented here is based on published findings

for compounds within this class, which are used as exemplars for a dimorpholino-substituted

pyridazinone derivative.

Comparative Kinome Profiling Data
The selectivity of kinase inhibitors is critical to minimizing off-target effects and associated

toxicities. Kinome-wide profiling assays are essential for characterizing the interaction

landscape of a compound with hundreds of kinases. Below is a summary of the kinome

profiling data for two representative pyrido-pyridazinone derivatives, DS21360717 and an

optimized lead compound, 17c (DS08701581), against a panel of human kinases. The data is

presented as the percentage of inhibition at a given compound concentration.
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Kinase Target
DS21360717 (% Inhibition
at 200 nM)[1]

17c (DS08701581) (%
Inhibition at 200 nM)[2]

Primary Target Family

FER >90% >90%

FES >90%
Not explicitly stated, but

expected to be high

Significant Off-Targets (>90%

Inhibition)

ALK >90% >90%

FLT3 >90% >90%

FMS (CSF1R) >90% <90%

KIT >90% <90%

PYK2 (PTK2B) >90% >90%

ROS (ROS1) >90% <90%

SYK >90% >90%

TRKA (NTRK1) >90% <90%

CDK2/CycA2 >90% Not specified

CHK2 (CHEK2) >90% >90%

HGK (MAP4K4) >90% <90%

IRAK4 >90% Not specified

MLK1 (MAP3K9) >90% Not specified

TSSK1 (TSSK1B) >90% >90%

LTK Not specified >90%

Key Observations:
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Both compounds potently inhibit the primary target, FER tyrosine kinase.

The initial lead compound, DS21360717, demonstrates significant off-target activity,

inhibiting at least 14 other kinases by more than 90% at a 200 nM concentration.[1]

The optimized compound, 17c, shows a markedly improved selectivity profile, with potent

inhibition of only six additional kinases at the same concentration.[2] This highlights the

success of the optimization efforts in reducing polypharmacology.

Common off-targets for this scaffold appear to include ALK, FLT3, PYK2, SYK, CHK2, and

TSSK1B.

Experimental Protocols
The assessment of kinase inhibitor specificity relies on robust and high-throughput screening

platforms. The following sections detail the methodologies for common kinome profiling assays.

KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform is a widely used competition binding assay to quantify the

interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount

of bound kinase in the presence of the test compound indicates a stronger interaction.[3][4]

Protocol Outline:

Preparation: A panel of DNA-tagged human kinases is prepared. The test compound (e.g.,

Dimorpholinopyridazinone) is solubilized in an appropriate solvent (typically DMSO).

Binding Reaction: The test compound is incubated with the DNA-tagged kinase and an

immobilized ligand coupled to a solid support (e.g., beads). The reaction is allowed to reach

equilibrium.

Washing: Unbound components are removed by washing the solid support.
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Elution: The kinase-ligand complex is eluted from the solid support.

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a

reaction with DMSO instead of the test compound. A lower %Ctrl value indicates stronger

binding. Dissociation constants (Kd) can be determined by running the assay with a range of

compound concentrations.[3]

Kinase Activity Assays (e.g., PamChip® Microarrays)
These assays directly measure the ability of a compound to inhibit the catalytic activity of

kinases.

Principle: Cell or tissue lysates containing active kinases are applied to a microarray

(PamChip®) containing multiple peptide substrates. In the presence of ATP, kinases in the

lysate phosphorylate these substrates. The rate of phosphorylation is monitored in real-time or

at an endpoint, and the effect of an inhibitor is measured by the reduction in phosphorylation

signal.[5]

Protocol Outline:

Lysate Preparation: Cells or tissues are lysed under conditions that preserve kinase activity.

Total protein concentration is determined.

Assay Mixture Preparation: The cell lysate is mixed with a buffer containing ATP,

fluorescently labeled anti-phospho-tyrosine (or serine/threonine) antibodies, and the test

inhibitor at various concentrations.

Array Incubation: The assay mixture is incubated on the PamChip® array. The array is

washed to remove unbound material.

Detection: The phosphorylation of the peptide substrates is detected by measuring the

fluorescence of the bound antibodies.

Data Analysis: The signal intensity for each peptide is quantified. The inhibitory effect of the

compound is determined by comparing the phosphorylation levels in the presence and
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absence of the inhibitor.

Visualizations
Signaling Pathway of FER Kinase
FER is a non-receptor tyrosine kinase that plays a role in signaling pathways controlling cell

structure and movement.
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FER Kinase Signaling Pathway

Experimental Workflow for Kinome Profiling
The general workflow for assessing kinase inhibitor specificity using a competition binding

assay like KINOMEscan™.
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Kinome Profiling Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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